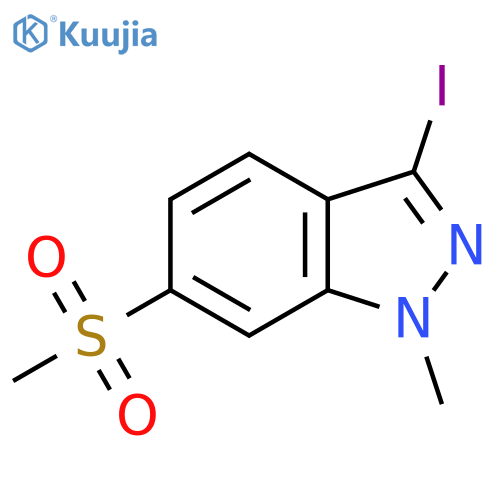

Cas no 1426423-78-0 (3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole)

3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole

- 1H-Indazole, 3-iodo-1-methyl-6-(methylsulfonyl)-

- 3-iodo-1-methyl-6-methylsulfonylindazole

- 3-iodo-6-methanesulfonyl-1-methyl-1H-indazole

-

- インチ: 1S/C9H9IN2O2S/c1-12-8-5-6(15(2,13)14)3-4-7(8)9(10)11-12/h3-5H,1-2H3

- InChIKey: RBXSZPQTIGYXES-UHFFFAOYSA-N

- ほほえんだ: IC1C2C=CC(=CC=2N(C)N=1)S(C)(=O)=O

計算された属性

- せいみつぶんしりょう: 335.943

- どういたいしつりょう: 335.943

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.3

- 疎水性パラメータ計算基準値(XlogP): 1.5

3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A269003045-1g |

3-Iodo-1-methyl-6-(methylsulfonyl)-1h-indazole |

1426423-78-0 | 95% | 1g |

631.25 USD | 2021-06-01 | |

| Chemenu | CM503867-1g |

3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole |

1426423-78-0 | 95% | 1g |

$581 | 2023-02-18 |

3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole 関連文献

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazoleに関する追加情報

Comprehensive Overview of 3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole (CAS No. 1426423-78-0)

3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole (CAS No. 1426423-78-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This indazole derivative features an iodine substituent at the 3-position and a methylsulfonyl group at the 6-position, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting kinase inhibitors and other therapeutic agents.

The compound's molecular structure (C9H9IN2O2S) combines an iodo-substituted indazole core with a methylsulfonyl functional group, which enhances its reactivity and binding affinity. This structural motif is pivotal in modern medicinal chemistry, as it aligns with current trends in developing small-molecule therapeutics. With the rise of precision medicine and targeted therapies, 3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole is being investigated for its role in modulating specific biological pathways, such as inflammation and oncology-related targets.

In recent years, the demand for high-purity indazole derivatives has surged, driven by advancements in high-throughput screening and combinatorial chemistry. The compound's CAS No. 1426423-78-0 is frequently cited in patent literature, highlighting its relevance in intellectual property related to novel drug candidates. Additionally, its methylsulfonyl group contributes to improved solubility and metabolic stability, addressing common challenges in pharmacokinetic optimization.

From an industrial perspective, 3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole is synthesized through multi-step organic reactions, often involving palladium-catalyzed cross-coupling or nucleophilic substitution. These methods are widely discussed in synthetic chemistry forums and align with the growing interest in green chemistry and sustainable synthesis. Researchers are also exploring its applications in material science, particularly in designing organic semiconductors and photoactive compounds.

Given its versatility, 3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole is a subject of frequent queries in scientific databases and AI-driven research tools. Common search terms include "indazole synthesis," "methylsulfonyl indazole applications," and "CAS 1426423-78-0 supplier." These trends reflect the compound's expanding role in academic and industrial R&D. Furthermore, its structure-activity relationship (SAR) is a hot topic in computational chemistry, with studies leveraging molecular docking and QSAR modeling.

In conclusion, 3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole (CAS No. 1426423-78-0) represents a critical building block in modern chemical research. Its applications span drug development, agrochemical innovation, and advanced materials, making it a focal point for scientists and manufacturers alike. As the field evolves, this compound is poised to play an even greater role in addressing global challenges in healthcare and sustainable technology.

1426423-78-0 (3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole) 関連製品

- 1189891-05-1(1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers))

- 391866-80-1(ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate)

- 1261679-75-7(1-Bromo-3-(difluoromethyl)-2-nitrobenzene)

- 2127240-81-5(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)

- 41223-14-7(2-Methyl Cyclopentanamine)

- 81363-14-6(1-(2,2,2-trifluoroethyl)piperidin-4-one)

- 2171929-13-6(3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine)

- 504-17-6(2-sulfanylidene-1,3-diazinane-4,6-dione)

- 2227740-84-1(methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate)

- 362502-79-2(1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea)